N-(4-butylphenyl)-2-cyanoacetamide

Catalog No.
S671249
CAS No.
54153-20-7
M.F
C13H16N2O
M. Wt
216.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-butylphenyl)-2-cyanoacetamide

CAS Number

54153-20-7

Product Name

N-(4-butylphenyl)-2-cyanoacetamide

IUPAC Name

N-(4-butylphenyl)-2-cyanoacetamide

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C13H16N2O/c1-2-3-4-11-5-7-12(8-6-11)15-13(16)9-10-14/h5-8H,2-4,9H2,1H3,(H,15,16)

InChI Key

TXUGXSLBLAYKST-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC#N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC#N

White-light-emitting organic electroluminescent devices

Charge Carrier Mobility in Poly-TPD Composites

Optoelectronic Properties and Excitation Energy Transfer

Photodetectors

Perovskite Solar Cells

Organic Electronics

N-(4-butylphenyl)-2-cyanoacetamide is an organic compound characterized by its unique structure, which includes a butyl group attached to a phenyl ring and a cyanoacetamide functional group. Its molecular formula is C₁₃H₁₆N₂O, and it has a molecular weight of 216.28 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

Due to the presence of reactive functional groups. Key reactions include:

  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.
  • N-Cyanoacylation: This compound can react with various acylating agents to form derivatives with enhanced biological or chemical properties .
  • Condensation Reactions: It can condense with different nucleophiles, leading to the formation of new compounds, such as thiazolidinones and pyridine derivatives .

Research indicates that N-(4-butylphenyl)-2-cyanoacetamide exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory and analgesic agent. The compound's ability to inhibit specific enzymes involved in inflammatory pathways suggests it may be useful in treating conditions like arthritis and other inflammatory diseases.

The synthesis of N-(4-butylphenyl)-2-cyanoacetamide can be achieved through various methods:

  • Conventional Heating: This method involves heating the reactants in the presence of a solvent to facilitate the reaction.
  • Ultrasonication: Utilizing ultrasonic waves can enhance reaction rates and yields compared to traditional methods. This eco-friendly approach has shown promise in synthesizing cyanoacetamides more efficiently .
  • Reflux Methods: Refluxing the reactants in a suitable solvent allows for prolonged reaction times, resulting in higher yields.

N-(4-butylphenyl)-2-cyanoacetamide has several applications, including:

  • Medicinal Chemistry: Its potential therapeutic properties make it a candidate for drug development.
  • Material Science: The compound may be used in the synthesis of polymers or other materials due to its unique chemical properties.
  • Biochemical Research: It serves as a biochemical tool for studying enzyme activity and other biological processes.

Studies on N-(4-butylphenyl)-2-cyanoacetamide have focused on its interactions with various biological molecules. These interactions can influence its biological activity and efficacy:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in inflammatory responses, highlighting its potential therapeutic use.
  • Binding Affinity: Research into its binding affinity with target proteins can provide insights into its mechanism of action.

Several compounds share structural similarities with N-(4-butylphenyl)-2-cyanoacetamide. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(4-acetylphenyl)-2-cyanoacetamideAcetyl group instead of butylExhibits different reactivity patterns .
N-(4-isopropylphenyl)-2-cyanoacetamideIsopropyl group attached to phenylPotentially different biological activities .
N-(4-methylphenyl)-2-cyanoacetamideMethyl group on the phenyl ringVariations in solubility and stability .

These compounds differ primarily in their side chains, which influence their reactivity, solubility, and biological activity. The unique butyl substituent on N-(4-butylphenyl)-2-cyanoacetamide may enhance its lipophilicity compared to others, potentially affecting its pharmacokinetics.

XLogP3

3.7

Dates

Last modified: 08-15-2023

Explore Compound Types